molecular formula C36H68O4 B593277 12-Oahsa CAS No. 101901-73-9

12-Oahsa

Cat. No. B593277
CAS RN: 101901-73-9
M. Wt: 564.9
InChI Key: OCHJVQODRYVDAA-YPKPFQOOSA-N
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Description

12-OAHSA, also known as 12-hydroxyoleic acid, is a component of olive oil . It is a type of fatty acid ester of hydroxy fatty acids (FAHFAs), which are endogenous lipids associated with insulin sensitivity . Specifically, this compound is a FAHFA in which oleic acid is esterified at the 12th carbon of hydroxy stearic acid .


Synthesis Analysis

The synthesis of this compound involves esterification between the hydroxyl group of a hydroxy fatty acid and the carboxyl group of a fatty acid . A study has developed an ultrahigh-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS) method for comprehensive profiling and quantification of FAHFAs .


Molecular Structure Analysis

The molecular formula of this compound is C36H68O4 . It has an average mass of 564.923 Da and a monoisotopic mass of 564.511780 Da .


Chemical Reactions Analysis

In vitro cell culture experiments have shown that this compound significantly inhibited the lipopolysaccharides-induced inflammatory response in macrophages .


Physical And Chemical Properties Analysis

This compound is a FAHFA in which oleic acid is esterified at the 12th carbon of hydroxy stearic acid . It is found in various dietary oils, including fish oil, corn oil, palm oil, soybean oil, and olive oil . Olive oil contains the highest amount of total OAHSAs, including this compound .

Mechanism of Action

12-OAHSA has been found to improve glucose homeostasis in insulin-resistant obese mice . It works by suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

Safety and Hazards

According to the safety data sheet, 12-OAHSA is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

12-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHJVQODRYVDAA-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247627
Record name 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(18:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

101901-73-9
Record name 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101901-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(18:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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